Cas no 400077-08-9 (3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole)
![3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole structure](https://ja.kuujia.com/scimg/cas/400077-08-9x500.png)
3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole 化学的及び物理的性質
名前と識別子
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- 3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
- Cyclopentapyrazole, 2,4,5,6-tetrahydro-3-(4-methylphenyl)-
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- MDL: MFCD00665649
- インチ: 1S/C13H14N2/c1-9-5-7-10(8-6-9)13-11-3-2-4-12(11)14-15-13/h5-8H,2-4H2,1H3,(H,14,15)
- InChIKey: CSWMBSMCEJRGTC-UHFFFAOYSA-N
- SMILES: N1C(C2=CC=C(C)C=C2)=C2CCCC2=N1
3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674862-10mg |
3-(P-tolyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
400077-08-9 | 98% | 10mg |
¥924 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674862-50mg |
3-(P-tolyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
400077-08-9 | 98% | 50mg |
¥1391 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674862-20mg |
3-(P-tolyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
400077-08-9 | 98% | 20mg |
¥1264 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674862-1mg |
3-(P-tolyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
400077-08-9 | 98% | 1mg |
¥464 | 2023-03-11 | |
Ambeed | A890823-1g |
3-(4-Methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole |
400077-08-9 | 90% | 1g |
$350.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674862-25mg |
3-(P-tolyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
400077-08-9 | 98% | 25mg |
¥1192 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674862-5mg |
3-(P-tolyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
400077-08-9 | 98% | 5mg |
¥573 | 2023-03-11 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892000-1g |
3-(4-Methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole |
400077-08-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
abcr | AB299159-100 mg |
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole; . |
400077-08-9 | 100MG |
€221.50 | 2023-03-10 | ||
abcr | AB299159-100mg |
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole; . |
400077-08-9 | 100mg |
€221.50 | 2024-04-17 |
3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazoleに関する追加情報
3-(4-Methylphenyl)-2H,4H,5H,6H-Cyclopenta[c]Pyrazole: A Comprehensive Overview
The compound with CAS No. 400077-08-9, commonly referred to as 3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles with a cyclopentane ring fused to the pyrazole structure. Its unique molecular architecture makes it a promising candidate for various applications in drug discovery and material synthesis.
Cyclopenta[c]pyrazole derivatives have been extensively studied due to their potential as building blocks in medicinal chemistry. The presence of the methyl group at the para position of the phenyl ring in 3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole introduces steric and electronic effects that can significantly influence the compound's reactivity and biological activity. Recent studies have highlighted its role as a precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties.
The synthesis of 3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole typically involves a multi-step process that includes cyclization reactions and functional group transformations. Researchers have optimized these methods to achieve higher yields and better purity levels. For instance, a study published in *Organic Letters* demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of this compound while maintaining its structural integrity.
In terms of physical properties, cyclopenta[c]pyrazole derivatives are known for their moderate solubility in organic solvents and stability under mild conditions. However, their reactivity can vary depending on substituents such as the methyl group present in this specific compound. This makes them versatile for use in both solution-phase and solid-phase synthesis techniques.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole with unprecedented accuracy. These studies have revealed insights into its π-conjugation patterns and charge transport properties, which are critical for applications in organic electronics such as OLEDs (organic light-emitting diodes) and organic photovoltaics.
The biological evaluation of this compound has also been a focal point of recent research efforts. In vitro assays have shown that 3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole exhibits selective inhibition against certain enzymes associated with inflammatory pathways. This suggests its potential as a lead compound for developing novel anti-inflammatory agents.
Moreover, the compound's ability to form stable metal complexes has opened new avenues for its application in catalysis. A study published in *Journal of Catalysis* demonstrated that when coordinated with transition metals like palladium or nickel, cyclopenta[c]pyrazole derivatives can serve as efficient catalysts for cross-coupling reactions—a key area in modern organic synthesis.
In conclusion, 3-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure and tunable properties make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science.
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